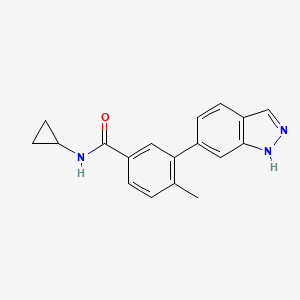
N-cyclopropyl-3-(1H-indazol-6-yl)-4-methylbenzamide
Número de catálogo B8794084
Peso molecular: 291.3 g/mol
Clave InChI: FFUVEHPBSGZJKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07642276B2
Procedure details


A mixture of 1-acetyl-6-bromo-1H-indazole (Intermediate 65) (0.50 g) N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Intermediate 5) (0.59 g) aqueous sodium carbonate (1M, 2.35 ml) and PdCl2dppf (0.237 g) in 1,2-dimethoxyethane (30 ml) was stirred at reflux under nitrogen for 16 h. More sodium carbonate (2.3 ml) and catalyst (120 mg) were added and reflux was continued for a further 4 h. Conc. hydrochloric acid (1 ml) was added and the mixture was heated for a further 1 h. The mixture was absorbed onto silica then purified by column chromatography on silica eluting with cyclohexane:ethyl acetate (2:1 to 1:4) to give the title compound (0.25 g).


Name
N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Quantity
0.59 g
Type
reactant
Reaction Step One

Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
PdCl2dppf
Quantity
0.237 g
Type
reactant
Reaction Step One



[Compound]
Name
catalyst
Quantity
120 mg
Type
catalyst
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10](Br)[CH:11]=2)[CH:6]=[N:5]1)(=O)C.[CH:14]1([CH2:17][NH:18][C:19](=[O:35])[C:20]2[CH:25]=[CH:24][CH:23]=[C:22](B3OC(C)(C)C(C)(C)O3)[CH:21]=2)[CH2:16]C1.[C:36](=O)([O-])[O-].[Na+].[Na+].Cl>COCCOC>[CH:17]1([NH:18][C:19](=[O:35])[C:20]2[CH:21]=[CH:22][C:23]([CH3:36])=[C:24]([C:10]3[CH:11]=[C:12]4[C:7]([CH:6]=[N:5][NH:4]4)=[CH:8][CH:9]=3)[CH:25]=2)[CH2:14][CH2:16]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1N=CC2=CC=C(C=C12)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1N=CC2=CC=C(C=C12)Br
|
|
Name
|
N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
|
|
Quantity
|
0.59 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)CNC(C1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C)=O
|
|
Name
|
Intermediate 5
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)CNC(C1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
2.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
[Compound]
|
Name
|
PdCl2dppf
|
|
Quantity
|
0.237 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
2.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
[Compound]
|
Name
|
catalyst
|
|
Quantity
|
120 mg
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under nitrogen for 16 h
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated for a further 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was absorbed onto silica
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then purified by column chromatography on silica eluting with cyclohexane:ethyl acetate (2:1 to 1:4)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C=C1)C)C1=CC=C2C=NNC2=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.25 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

